molecular formula C18H27ClN2O B8550873 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol CAS No. 681803-09-8

1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol

Cat. No.: B8550873
CAS No.: 681803-09-8
M. Wt: 322.9 g/mol
InChI Key: PZQVDLYPNAADGQ-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of piperazine and is often used in various biochemical and pharmacological studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies involving neurotransmitter receptors and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2C receptor, which plays a role in regulating mood and appetite. The binding of the compound to these receptors modulates their activity, leading to various physiological effects .

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)piperazine
  • 1-(2-Chlorophenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine

Comparison: 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is unique due to its specific structural features and the presence of the cyclohexanol moiety. This structural difference imparts distinct pharmacological properties compared to other similar compounds. For instance, while 1-(3-Chlorophenyl)piperazine is primarily known for its use as a designer drug, the addition of the cyclohexanol group in this compound Dihydrochloride enhances its potential for therapeutic applications .

Properties

CAS No.

681803-09-8

Molecular Formula

C18H27ClN2O

Molecular Weight

322.9 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)-2-piperazin-1-ylethyl]cyclohexan-1-ol

InChI

InChI=1S/C18H27ClN2O/c19-16-6-4-5-15(13-16)17(14-21-11-9-20-10-12-21)18(22)7-2-1-3-8-18/h4-6,13,17,20,22H,1-3,7-12,14H2

InChI Key

PZQVDLYPNAADGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(CN2CCNCC2)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-[(3-chlorophenyl)(1-hydroxycyclohexyl)acetyl]piperazine-1-carboxylate (200 mg, 0.46 mmol) in dry tetrahydrofuran (3 mL) under nitrogen was treated dropwise with a solution of borane (1.0 M in tetrahydrofuran, 1.60 mL, 1.60 mmol). The resulting solution was heated at 70° C. for 2 h, after which time the reaction was cooled in an ice bath and was treated dropwise with a 2N aqueous solution of hydrochloric acid (1 mL). The reaction was again heated at 70° C. for 1 h, and was then cooled and treated with methanol (1 mL). After the solvent was removed in vacuo, the resulting residue was dissolved in water (5 mL) and was washed with ethyl acetate (1×4 mL). The aqueous layer was basified with the addition of a 2 N aqueous solution of sodium hydroxide until the pH=10. The product was extracted with ethyl acetate (4×5 mL) and the combined organic extracts were dried over magnesium sulfate and concentrated in vacuo to yield 146 mg (99%) 1-[1-(3-chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol as a colorless oil. HRMS: calcd for C18H27ClN2O, 322.1812; found (ESI_FT), 323.18977. 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol (146 mg) was dissolved in methanol (0.5 mL) and treated with a saturated methanolic solution of hydrochloric acid (0.5 mL) followed by diethyl ether. After crystallizing in the refrigerator for 16 h, the resulting solid was collected, washed with diethyl ether and dried in vacuo to yield 110 mg (60%) 1-[1-(3-chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol dihydrochloride as a white solid. MS (ESI) m/z 323/325 ([M+H]+); HRMS: calcd for C18H27ClN2O.2.00 HCl, 394.1345; found (ESI_FT), 323.18831.
Quantity
146 mg
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 4-[(3-chlorophenyl)(1-hydroxycyclohexyl)acetyl]piperazine-1-carboxylate (200 mg, 0.46 mmol) in dry tetrahydrofuran (3 mL) under nitrogen was treated dropwise with a solution of borane (1.0 M in tetrahydrofuran, 1.60 mL, 1.60 mmol). The resulting solution was heated at 70° C. for 2 h, after which time the reaction was cooled in an ice bath and was treated dropwise with a 2N aqueous solution of hydrochloric acid (1 mL). The reaction was again heated at 70° C. for 1 h, and was then cooled and treated with methanol (1 mL). After the solvent was removed in vacuo, the resulting residue was dissolved in water (5 mL) and was washed with ethyl acetate (1×4 mL). The aqueous layer was basified with the addition of a 2 N aqueous solution of sodium hydroxide until the pH=10. The product was extracted with ethyl acetate (4×5 mL) and the combined organic extracts were dried over magnesium sulfate and concentrated in vacuo to yield 146 mg (99%) 1-[1-(3-chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol as a colorless oil. HRMS: calcd for C18H27ClN2O, 322.1812; found (ESI_FT), 323.18977. 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol (146 mg) was dissolved in methanol (0.5 mL) and treated with a saturated methanolic solution of hydrochloric acid (0.5 mL) followed by diethyl ether. After crystallizing in the refrigerator for 16 h, the resulting solid was collected, washed with diethyl ether and dried in vacuo to yield 110 mg (60%) 1-[1-(3-chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol dihydrochloride as a white solid. MS (ESI) m/z 323/325 ([M+H]+); HRMS: calcd for C18H27ClN2O.2.00 HCl, 394.1345; found (ESI_FT), 323.18831.
Name
4-[(3-chlorophenyl)(1-hydroxycyclohexyl)acetyl]piperazine-1-carboxylate
Quantity
200 mg
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reactant
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